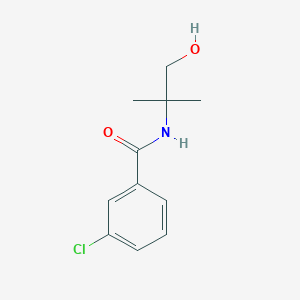
1-(4-bromo-2,5-difluorophenyl)-2-methylbutan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Bromo-2,5-difluorophenyl)-2-methylbutan-1-one is an organic compound with the molecular formula C11H11BrF2O. This compound is characterized by the presence of a bromine atom and two fluorine atoms attached to a phenyl ring, along with a butanone group. It is primarily used in research and development settings and has various applications in scientific research.
Vorbereitungsmethoden
The synthesis of 1-(4-bromo-2,5-difluorophenyl)-2-methylbutan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2,5-difluorobenzene and 2-methylbutan-1-one.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst and a solvent. Common solvents include dichloromethane or toluene.
Synthetic Route: The reaction proceeds through a Friedel-Crafts acylation, where the 4-bromo-2,5-difluorobenzene reacts with 2-methylbutan-1-one in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
1-(4-Bromo-2,5-difluorophenyl)-2-methylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohol derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
1-(4-Bromo-2,5-difluorophenyl)-2-methylbutan-1-one has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is utilized in biochemical studies to investigate the effects of halogenated aromatic compounds on biological systems.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents.
Industry: It is employed in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(4-bromo-2,5-difluorophenyl)-2-methylbutan-1-one involves its interaction with molecular targets and pathways within biological systems. The bromine and fluorine atoms in the compound can influence its reactivity and binding affinity to specific enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-(4-Bromo-2,5-difluorophenyl)-2-methylbutan-1-one can be compared with other similar compounds, such as:
1-(4-Bromo-2,5-difluorophenyl)ethanone: This compound has a similar structure but with an ethanone group instead of a butanone group.
1-(4-Bromo-2,5-difluorophenyl)-2-ethyl-1-hexanol: This compound features an additional ethyl group and a hexanol moiety, making it structurally different but related in terms of the aromatic ring substitution pattern.
2-Bromo-1-(2,5-difluorophenyl)ethanone: Another related compound with a different substitution pattern on the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromine and fluorine atoms, which can significantly influence its chemical and biological properties.
Eigenschaften
CAS-Nummer |
1341159-01-0 |
|---|---|
Molekularformel |
C11H11BrF2O |
Molekulargewicht |
277.10 g/mol |
IUPAC-Name |
1-(4-bromo-2,5-difluorophenyl)-2-methylbutan-1-one |
InChI |
InChI=1S/C11H11BrF2O/c1-3-6(2)11(15)7-4-10(14)8(12)5-9(7)13/h4-6H,3H2,1-2H3 |
InChI-Schlüssel |
OBHIJZXZVWRIBL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C(=O)C1=CC(=C(C=C1F)Br)F |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



